N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2-(trifluoromethyl)pyridine-3-carboxamide
Description
N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound featuring a trifluoromethyl group, a methoxy group, and an indenyl moiety attached to a pyridine ring
Properties
IUPAC Name |
N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-24-14-6-2-4-10-11(14)7-8-13(10)22-16(23)12-5-3-9-21-15(12)17(18,19)20/h2-6,9,13H,7-8H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEQYJILQHTMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2NC(=O)C3=C(N=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the indenyl core. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final step involves the coupling of the indenyl core with the pyridine ring, often using amide coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH₃) or sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.
Medicine: Due to its structural complexity and biological activity, this compound is being explored for its potential therapeutic applications. It may serve as a lead compound in the development of new medications for diseases such as cancer, inflammation, and infections.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2-(trifluoromethyl)pyridine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
N-(2,3-dihydro-1H-inden-1-yl)-2-(trifluoromethyl)pyridine-3-carboxamide: Lacks the methoxy group.
N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2-(chloromethyl)pyridine-3-carboxamide: Contains a chloromethyl group instead of a trifluoromethyl group.
N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2-(trifluoromethyl)pyridine-4-carboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness: The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity compared to similar compounds. The methoxy group also contributes to its unique properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
